![molecular formula C16H15BrN4O2 B5110061 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetohydrazide](/img/structure/B5110061.png)
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetohydrazide, also known as BPHA, is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Scientific Research Applications
- SMR000116721 exhibits potential as an anticancer agent. Research studies have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis .
- Inflammation plays a crucial role in various diseases. SMR000116721 has demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines and inhibiting inflammatory pathways. Researchers are investigating its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease, are characterized by neuronal damage. SMR000116721 shows promise as a neuroprotective compound. It enhances antioxidant defenses, reduces oxidative stress, and promotes neuronal survival .
- SMR000116721 exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers have studied its activity against drug-resistant strains, making it a potential candidate for novel antimicrobial therapies .
- Cardiovascular diseases remain a global health concern. SMR000116721 has been investigated for its cardioprotective effects. It improves endothelial function, reduces oxidative stress, and may prevent atherosclerosis .
- Preliminary studies suggest that SMR000116721 may regulate glucose metabolism and lipid profiles. Researchers are exploring its potential in managing diabetes and obesity-related complications .
- SMR000116721 serves as a valuable scaffold for designing novel compounds. Medicinal chemists use it as a starting point for developing targeted therapies by modifying its structure .
- Understanding SMR000116721’s pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile is essential for clinical development. Researchers evaluate its safety and efficacy in preclinical models .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Cardiovascular Applications
Metabolic Disorders
Chemical Biology and Drug Design
Pharmacokinetics and Toxicology
Google Scholar. (Link: Google Scholar)
properties
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)21(16(23)19-13)9-14(22)20-18/h1-8,15H,9,18H2,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOAUHZDUJKYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(=O)N2CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.